![molecular formula C15H19FN2O4S2 B4984759 4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)
4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine
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Overview
Description
4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a sulfonyl group attached to a fluoro-substituted phenyl ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, this compound has shown promise as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause a reduction in cancer cell growth and inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using this compound in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to further investigate its potential as an anticancer agent and anti-inflammatory agent. Another direction is to study its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with thiomorpholine-4-carboxylic acid in the presence of a base. The resulting product is then treated with morpholine to form the final compound.
properties
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S2/c16-13-2-1-12(15(19)17-5-9-23-10-6-17)11-14(13)24(20,21)18-3-7-22-8-4-18/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWUDUDKOJRVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCSCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-morpholin-4-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone |
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